molecular formula C10H12O B13552185 2-Methyl-5-(Prop-1-En-2-Yl)phenol CAS No. 56423-47-3

2-Methyl-5-(Prop-1-En-2-Yl)phenol

Cat. No.: B13552185
CAS No.: 56423-47-3
M. Wt: 148.20 g/mol
InChI Key: HHTWOMMSBMNRKP-UHFFFAOYSA-N
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Description

Contextualization of 2-Methyl-5-(prop-1-en-2-yl)phenol within the Phenolic Monoterpenoid Class

This compound belongs to the class of phenolic monoterpenoids. researchgate.net This classification stems from its chemical structure, which is characterized by a phenol (B47542) ring substituted with a methyl group and a prop-1-en-2-yl (isopropenyl) group. Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, resulting in a C10 skeleton. researchgate.net The presence of a hydroxyl group directly attached to the aromatic ring confers the phenolic character, which significantly influences the compound's chemical reactivity and physical properties. nih.gov

Phenolic monoterpenoids are widely distributed in the plant kingdom, particularly within the Lamiaceae and Asteraceae families, and are known for their characteristic aromas and a range of biological activities. researchgate.netresearchgate.net Isothymol shares its molecular formula (C10H12O) with its more common isomer, thymol (B1683141) (2-isopropyl-5-methylphenol), differing in the position of the double bond within the three-carbon side chain. nih.govnist.gov This subtle structural difference can lead to variations in their chemical and biological profiles.

Historical Perspectives on the Discovery and Initial Chemical Investigations of Isothymol

While the history of thymol is well-documented, with its isolation dating back to the 18th century, the specific historical details surrounding the discovery and initial investigations of isothymol are less distinct in early chemical literature. nih.gov The study of isomers of naturally occurring compounds often followed the isolation and characterization of the most abundant or easily accessible analogue. Early synthetic methods for thymol, developed in the late 19th and early 20th centuries, often involved the use of precursors like m-cresol (B1676322) and various propylating agents. researchgate.net It is plausible that isothymol was initially encountered as a minor component or a synthetic byproduct during these early investigations into the synthesis of thymol and related compounds. The development of more sophisticated analytical techniques, such as gas chromatography and spectroscopy, would have been instrumental in definitively identifying and characterizing isothymol as a distinct chemical entity.

Significance of this compound as a Chemical Scaffold in Academic Inquiry

In contemporary chemical research, naturally occurring molecules are increasingly valued as "scaffolds" or starting points for the synthesis of new and complex molecules. researchgate.net The isothymol structure, with its combination of a reactive phenolic ring and an unsaturated side chain, presents a versatile platform for chemical modification. The hydroxyl group can be readily derivatized through etherification or esterification, while the isopropenyl group offers a site for various addition and oxidation reactions.

This potential for derivatization allows for the creation of libraries of related compounds, which can then be screened for a variety of applications. For instance, new thymol and isothymol derivatives have been isolated from natural sources like Eupatorium fortunei and have been investigated for their cytotoxic effects. researchgate.net The modification of the isothymol scaffold can lead to compounds with enhanced or entirely new properties, making it a valuable building block in medicinal chemistry and materials science. The synthesis of new molecules based on the isothymol framework is an active area of academic inquiry, aiming to explore the structure-activity relationships of this class of compounds. researchgate.net

Overview of Key Research Domains Pertaining to this compound

The research pertaining to this compound and its derivatives spans several key domains, largely influenced by the established biological activities of phenolic monoterpenoids. The primary areas of investigation include:

Antimicrobial Research: A significant body of research on thymol, the isomer of isothymol, has demonstrated its potent antibacterial and antifungal properties. nih.gov This has prompted investigations into isothymol and its derivatives as potential antimicrobial agents. The phenolic hydroxyl group is known to be crucial for this activity. nih.gov

Antioxidant Studies: Phenolic compounds are well-known for their antioxidant capabilities, owing to their ability to scavenge free radicals. nih.gov The antioxidant potential of isothymol and its synthetic derivatives is an area of interest, with studies exploring their capacity to mitigate oxidative stress.

Anti-inflammatory Investigations: The anti-inflammatory effects of various phenolic monoterpenoids have been reported. nih.gov Research in this domain seeks to understand the mechanisms by which isothymol and related structures might modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory agents.

Synthetic Chemistry and Material Science: As a versatile chemical scaffold, isothymol is utilized in the synthesis of novel organic compounds. nih.gov Its polymerizable nature, due to the isopropenyl group, also opens up avenues for its incorporation into new polymer materials with potentially unique properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Appearance Data not readily available
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Data not readily available
IUPAC Name This compound

Note: Experimental data for some physical properties of pure this compound are not widely reported in publicly available literature.

Spectroscopic Data of this compound

SpectroscopyData
¹H NMR Predicted spectra are available in chemical databases.
¹³C NMR Predicted spectra are available in chemical databases. hmdb.ca
Infrared (IR) Predicted spectra are available in chemical databases.
Mass Spectrometry Available in public spectral databases. spectrabase.com

Note: While experimental spectra for the closely related isomer, thymol, are widely available, specific, experimentally verified spectra for this compound are less common in the public domain. Predicted spectra are generated based on computational models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56423-47-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-ylphenol

InChI

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3

InChI Key

HHTWOMMSBMNRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Distribution in Plant Species and Essential Oils

The occurrence of 2-Methyl-5-(prop-1-en-2-yl)phenol is widespread, and it is a major constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant's genus, species, chemotype, geographical location, and the specific part of the plant from which the essential oil is extracted.

Thymus vulgaris (common thyme) is a well-known source of phenolic monoterpenes, including carvacrol (B1668589) and its isomer thymol (B1683141). nih.gov The essential oil of thyme subspecies can contain between 5% and 75% carvacrol. wikipedia.org Within the Thymus genus, different chemotypes exist, with some being rich in carvacrol. For instance, in some Thymus species, carvacrol is a dominant compound, while in others, thymol is more prevalent. The main components of thyme essential oil are the isomeric phenolic monoterpenes thymol (2-isopropyl-5-methylphenol) and carvacrol (2-methyl-5-(propan-2-yl)phenol). nih.gov Both of these monoterpenes are biosynthesized from the precursor γ-terpinene via aromatization to p-cymene and subsequent hydroxylation. nih.govresearchgate.net

Carvacrol is a principal component of the essential oil of Origanum vulgare (oregano) and other related species within the Origanum genus. wikipedia.orgfrontiersin.org In fact, carvacrol-rich chemotypes of oregano are common and are largely responsible for the plant's characteristic biological activities. frontiersin.org The concentration of carvacrol in oregano essential oil can be as high as 80%. nih.gov The primary terpenes identified in various oregano species are carvacrol, thymol, γ-terpinene, and p-cymene. frontiersin.orgnih.gov The proportion of these components helps to define the specific chemotype of the oregano plant. nih.gov

Table 1: Major Chemical Components in the Essential Oil of Selected Origanum Species

Species Major Components Reference
Origanum vulgare Carvacrol, Thymol, γ-Terpinene, p-Cymene frontiersin.orgnih.gov
Origanum majorana Carvacrol (up to 50%) wikipedia.org
Origanum onites Carvacrol tandfonline.com

The essential oil of Ajowan, particularly from species such as Ammoïdes verticillata, is characterized by a high content of phenolic monoterpenes. In some studies of Ammoïdes verticillata essential oil, carvacrol has been identified as a major component, with concentrations reaching up to 44.3%. nih.govresearchgate.net Other significant compounds in this essential oil include limonene (B3431351) and p-cymene. nih.gov Another species, Trachyspermum ammi, also known as ajowan, contains thymol as a major constituent, with carvacrol present in smaller amounts. nih.govresearchgate.net

While prominent in the Lamiaceae family, this compound has also been isolated from other plant families. For instance, it is found in the essential oil of pepperwort and wild bergamot. wikipedia.org The occurrence of phenolic monoterpenes like carvacrol is also noted in a few genera within the Apiaceae (e.g., Trachyspermum) and Verbenaceae (e.g., Lippia) families. nih.gov

The concentration of this compound is not uniform throughout the plant and can fluctuate during its life cycle. In Origanum vulgare, for example, the accumulation of terpenoids, including carvacrol, shows tissue-specific patterns. nih.gov The highest concentrations of carvacrol are often found in the flowers and leaves. nih.govareeo.ac.ir Specifically, in one study on Origanum vulgare 'HS', carvacrol was the major compound in the petals (94.40%), sepals (96.92%), bracts (96.07%), and leaves (84.71%), while the stems contained a lower amount (13.06%). nih.gov The expression of genes involved in the biosynthesis of these compounds is often higher in the flowers compared to the leaves, which correlates with the higher essential oil content in the floral parts. areeo.ac.ir

The developmental stage of the plant also plays a crucial role in the concentration of phenolic compounds. nih.govmdpi.comnih.govresearchgate.net Generally, the content of total phenolic compounds may decrease as the plant matures and enters the fruiting stage. nih.govmdpi.com This variation is linked to changes in the expression of genes that encode for enzymes involved in the biosynthetic pathways of these compounds. nih.gov

Table 2: Variation of Carvacrol Concentration in Different Tissues of Origanum vulgare 'HS'

Plant Tissue Carvacrol Concentration (%)
Sepals 96.92 ± 0.85
Bracts 96.07 ± 0.67
Petals 94.40 ± 1.23
Leaves 84.71 ± 1.59
Stems 13.06 ± 6.74

Data from a study on Origanum vulgare 'HS'. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound in plants, particularly in species of the Lamiaceae family, is a well-studied process involving several key enzymatic steps. nih.govpnas.orgsemanticscholar.orgrsc.orgnih.govnih.govrsc.orgresearchgate.net The pathway begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GDP).

The formation of the aromatic backbone of carvacrol proceeds through the cyclization of GDP to γ-terpinene. nih.govpnas.org This reaction is catalyzed by the enzyme γ-terpinene synthase. nih.govareeo.ac.ir Following the formation of γ-terpinene, the pathway involves oxidation steps. It was previously thought that γ-terpinene was first aromatized to p-cymene, which was then hydroxylated to form carvacrol. researchgate.netdb-thueringen.de However, more recent research has elucidated a different mechanism. pnas.orgsemanticscholar.orgdntb.gov.uaresearchgate.net

The current understanding is that γ-terpinene is oxidized by cytochrome P450 monooxygenases (P450s) of the CYP71D subfamily. nih.govpnas.orgsemanticscholar.orgnih.gov This enzymatic reaction produces unstable cyclohexadienol intermediates. pnas.orgsemanticscholar.orgnih.gov These intermediates are then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to the corresponding ketones. pnas.orgsemanticscholar.orgnih.gov Finally, these allylic ketones undergo keto-enol tautomerism to form the stable aromatic compounds, carvacrol and its isomer thymol. pnas.org The formation of p-cymene is now considered to be a result of the spontaneous rearrangement of the unstable dienol intermediates, particularly in the absence of the SDR enzyme. nih.gov The regiospecificity of the initial P450-catalyzed hydroxylation of γ-terpinene determines whether carvacrol or thymol is ultimately produced. pnas.org

Table 3: Key Enzymes in the Biosynthesis of this compound

Enzyme Function
γ-terpinene synthase Catalyzes the cyclization of geranyl diphosphate to γ-terpinene.
Cytochrome P450 monooxygenases (CYP71D subfamily) Oxidizes γ-terpinene to unstable cyclohexadienol intermediates.
Short-chain dehydrogenase/reductase (SDR) Dehydrogenates the cyclohexadienol intermediates to the corresponding ketones.

Precursor Compounds in Monoterpene Biosynthesis (e.g., Isopentenyl Pyrophosphate, Dimethylallyl Pyrophosphate, Geranyl Pyrophosphate)

The construction of all terpenoids, including phenolic monoterpenes, begins with two universal five-carbon (C5) building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). db-thueringen.deacademicjournals.org Plants utilize two distinct metabolic pathways, localized in different cellular compartments, to produce these essential precursors. nih.govdb-thueringen.de

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govdb-thueringen.denih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. db-thueringen.deacademicjournals.org It is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). db-thueringen.denih.gov

Once synthesized, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion to form Geranyl Pyrophosphate (GPP). nih.govdb-thueringen.de This ten-carbon (C10) compound is the direct, acyclic precursor for all monoterpenes. nih.govdb-thueringen.de The formation of GPP is a critical branching point, committing the C10 isoprenoid units to the monoterpenoid biosynthesis pathway.

Precursor CompoundAbbreviationCarbon AtomsBiosynthetic Pathway(s)Role in Monoterpene Synthesis
Isopentenyl PyrophosphateIPPC5MVA & MEPUniversal C5 building block
Dimethylallyl PyrophosphateDMAPPC5MVA & MEPUniversal C5 building block; initiator of condensation
Geranyl PyrophosphateGPPC10MEP (primarily)Direct acyclic precursor to all monoterpenes

Role of Terpene Synthases (TPS) in Isothymol Pathway

Terpene Synthases (TPS) are a diverse class of enzymes that catalyze the first committed step in creating the vast structural diversity of terpenes from the acyclic precursors like GPP. frontiersin.orgnih.gov These enzymes are often referred to as the "gatekeepers" of terpene biosynthesis. frontiersin.org For monoterpenes, a monoterpene synthase (MTPS) transforms the linear GPP molecule into a variety of cyclic or acyclic hydrocarbon skeletons through complex carbocation-driven reactions, including cyclization and rearrangements. db-thueringen.denih.gov

In the well-studied biosynthesis of isothymol's isomers, thymol and carvacrol, the key initial step is the cyclization of GPP into the monocyclic olefin γ-terpinene. nih.govpnas.orgresearchgate.net This reaction is catalyzed by a specific γ-terpinene synthase. nih.govresearchgate.net It is proposed that the biosynthesis of this compound also begins with the action of a dedicated terpene synthase. This enzyme would convert GPP into a foundational cyclic monoterpene structure, which then serves as the substrate for subsequent enzymatic modifications.

Proposed Enzymatic Transformations and Rearrangements Leading to Isothymol

While the precise enzymatic pathway for this compound has not been fully elucidated, a scientifically robust proposal can be constructed based on the well-documented biosynthesis of its isomers, thymol and carvacrol. nih.govpnas.org This pathway involves a sequence of oxidation and dehydrogenation steps that create the final aromatic phenol (B47542) structure.

The established pathway for thymol and carvacrol formation from γ-terpinene proceeds as follows:

Hydroxylation: A cytochrome P450 monooxygenase (P450) from the CYP71D subfamily hydroxylates the γ-terpinene ring. The regioselectivity of this P450 enzyme determines whether the pathway proceeds toward thymol or carvacrol. nih.govpnas.orgresearchgate.net This hydroxylation results in an unstable cyclohexadienol intermediate. nih.govpnas.org

Dehydrogenation: The unstable alcohol intermediate is then oxidized by a short-chain dehydrogenase/reductase (SDR) to form the corresponding ketone. nih.govpnas.org

Tautomerization: The resulting ketone undergoes a spontaneous keto-enol tautomerization to form the stable aromatic ring of either thymol or carvacrol. nih.govpnas.org

Based on this model, a proposed pathway for the biosynthesis of this compound involves an analogous sequence of enzymatic reactions. The key difference would lie in the specific cyclic monoterpene precursor generated by the initial terpene synthase and/or the regioselectivity of the subsequent cytochrome P450 enzyme, which would hydroxylate the precursor at a different position to ultimately yield the unique substitution pattern of isothymol.

Enzyme ClassAbbreviationProposed Function in Isothymol BiosynthesisReference Reaction (Thymol/Carvacrol Pathway)
Terpene SynthaseTPSCyclization of Geranyl Pyrophosphate (GPP) to a cyclic monoterpene precursor.γ-terpinene synthase converts GPP to γ-terpinene. nih.govresearchgate.net
Cytochrome P450 MonooxygenaseP450Regioselective hydroxylation of the cyclic precursor to an unstable alcohol intermediate.CYP71D subfamily enzymes hydroxylate γ-terpinene. nih.govpnas.org
Short-Chain Dehydrogenase/ReductaseSDROxidation of the alcohol intermediate to a ketone.SDR enzyme converts the dienol intermediate to a ketone. nih.govpnas.org

Genetic and Molecular Regulation of Isothymol Biosynthesis

The production of monoterpenes in plants is a tightly regulated process, primarily controlled at the level of gene transcription. academicjournals.orgsemanticscholar.org The accumulation of specific compounds is often determined by the expression levels of the genes encoding the biosynthetic enzymes, such as terpene synthases and cytochrome P450s. db-thueringen.de

Studies on related species in the Lamiaceae family have identified several families of transcription factors that regulate terpenoid biosynthesis. For example, basic helix-loop-helix (bHLH) transcription factors, such as MYC proteins, have been shown to regulate terpene synthesis in lavender and are implicated in the carvacrol pathway in oregano. researchgate.netnih.govresearchgate.net Other transcription factor families, including WRKY, AP2/ERF, and bZIP, are also known to be involved in the broader regulation of plant secondary metabolism. nih.govnih.govscienceopen.comuva.nl

The expression of these regulatory and biosynthetic genes can be influenced by various developmental cues (e.g., age of the leaf) and environmental stimuli. semanticscholar.org Elicitors, such as methyl jasmonate (MeJA), are signaling molecules that can induce the expression of terpene synthase genes and lead to increased production of volatile terpenoids as part of the plant's defense response. nih.govresearchgate.net While the specific transcription factors that control the biosynthesis of this compound have not yet been identified, it is highly probable that its production is governed by these conserved molecular regulatory networks that control the broader monoterpenoid phenol pathway in response to both internal developmental programs and external ecological pressures.

Chemical Synthesis and Reaction Pathways of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Friedel-Crafts Alkylation Methodologies

A prominent method for synthesizing carvacrol (B1668589) is the Friedel-Crafts alkylation of o-cresol (B1677501). researchgate.net This electrophilic aromatic substitution reaction introduces an isopropyl group to the o-cresol ring, leading to the formation of carvacrol.

Alkylation of o-Cresol with Isopropylating Agents

The alkylation of o-cresol is typically achieved using isopropylating agents such as isopropanol (B130326), 2-halogenopropanes, or propylene (B89431). researchgate.netsemanticscholar.org Isopropanol is a commonly used reagent in this process. The reaction involves the protonation of isopropanol to form a carbocation, which then acts as the electrophile in the subsequent alkylation of o-cresol.

Catalyst Systems for Friedel-Crafts Reactions

A variety of catalyst systems have been employed to facilitate the Friedel-Crafts alkylation of o-cresol. These include:

Solid Acid Catalysts: These are often preferred due to their environmental benefits. semanticscholar.org Examples include:

Zr-Al-SiO2: These catalysts have shown potential in alkylation reactions.

UDCaT-5: A mesoporous superacidic catalyst used for the alkylation of o-cresol with isopropanol. researchgate.net

Al-MCM-41 and ZSM-5: These are mesoporous and microporous materials, respectively, that can be used as catalysts. mdpi.com Al-MCM-41 possesses a large pore size and mild acidity, which can be advantageous in converting large molecules. mdpi.com The combination of H-ZSM-5 and Al-MCM-41 has been shown to influence the selectivity of aromatic products. mdpi.com

Sulfated Zirconia: Perlite supported sulfated zirconia has been used for the vapor phase alkylation of cresols. researchgate.net

Lewis Acids: Traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃) are effective catalysts for Friedel-Crafts reactions. researchgate.netnih.gov However, they are often required in stoichiometric amounts and can generate significant waste. acs.orgacs.org

Ionic Liquids: These have emerged as environmentally friendly alternatives to traditional catalysts and solvents. uniroma1.itresearchgate.net They can be tailored to suit specific reaction conditions and can function as acid, base, or organocatalysts. researchgate.net Imidazolium-based dicationic ionic liquids, in particular, have shown promise in organocatalysis. uniroma1.it

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of carvacrol. semanticscholar.org Key parameters that are often adjusted include:

Temperature: The reaction rate generally increases with temperature. For instance, a yield of up to 82% carvacrol has been reported at 180°C using a solid acid catalyst. researchgate.net

Catalyst Amount: Increasing the catalyst amount can enhance the conversion rate due to a higher number of active sites. semanticscholar.org

Molar Ratio of Reactants: The ratio of o-cresol to the isopropylating agent can significantly impact the product distribution. researchgate.net

Catalyst SystemIsopropylating AgentTemperature (°C)Yield of Carvacrol (%)Reference
UDCaT-5Isopropanol18082 researchgate.net
Solid Acid CatalystPropylene/IsopropanolNot SpecifiedHigh researchgate.net

Isomerization and Rearrangement Strategies

An alternative synthetic route to carvacrol involves the isomerization and rearrangement of other compounds, most notably carvone (B1668592). researchgate.netresearchgate.net

Aromatization of Carvone

Carvone, a natural product found in spearmint oil, can be converted to carvacrol through an acid-catalyzed aromatization process. researchgate.netresearchgate.netsbblgroup.com This reaction involves the transformation of the cyclic ketone structure of carvone into the aromatic phenol (B47542) structure of carvacrol. Various acids have been utilized to catalyze this isomerization, including sulfuric acid and p-toluene sulfonic acid. researchgate.netvaia.com The use of solid acid catalysts like Amberlyst 15 has been reported to be highly efficient, achieving high yields in a short amount of time. researchgate.net

CatalystSolventTemperature (°C)TimeYield of Carvacrol (%)Reference
Amberlyst 15Toluene7510 min98 researchgate.net
6 M Sulfuric AcidNone10030 min95 researchgate.net
Montmorillonite (chloroacetic acid treated)Toluene8024 h95.5 researchgate.net
p-Toluene Sulfonic Acid (microwave)1,4-Dioxane18035 min85 researchgate.net

Intramolecular Rearrangement of Karvon (Carvone)

The conversion of carvone to carvacrol proceeds through an intramolecular rearrangement. researchgate.netvaia.com The mechanism involves the protonation of one of the double bonds in carvone by an acid catalyst, leading to the formation of a carbocation intermediate. vaia.com This is followed by a 1,2-hydride shift and subsequent deprotonation and tautomerization to yield the stable aromatic phenol, carvacrol. vaia.comvaia.com

Catalytic Dehydroisomerization

Catalytic dehydroisomerization is a significant pathway for the aromatization of terpene ketones to form phenolic compounds. While direct literature on the dehydroisomerization to isothymol is scarce, the analogous conversion of carvone to its isomer, carvacrol, provides a well-documented model for this type of transformation. This reaction involves the acid-catalyzed isomerization of double bonds followed by the tautomerization of the ketone to an enol, which then aromatizes to the stable phenolic form. nih.gov

The process typically utilizes strong acid catalysts. For instance, the isomerization of carvone to carvacrol can be achieved with high efficiency using catalysts such as 6 M sulfuric acid or solid acid catalysts like Amberlyst 15. nih.gov The reaction with Amberlyst 15 can lead to a 98% yield of carvacrol in as little as 10 minutes at 75°C. nih.gov The general mechanism involves protonation of a double bond, subsequent hydride shifts, and finally, aromatization to the phenol. mdpi.com

For the synthesis of isothymol, a precursor with the appropriate substitution pattern on the cyclohexene (B86901) ring would be required. A plausible, though not explicitly documented, precursor would be a terpene ketone like piperitone. The dehydroisomerization of such a precursor would follow a similar acid-catalyzed pathway to yield the target 2-Methyl-5-(prop-1-en-2-yl)phenol. The promotion of such aromatization steps by phenolic compounds themselves has also been noted in food chemistry, suggesting complex reaction dynamics. nih.gov

Table 1: Catalytic Dehydroisomerization of Carvone to Carvacrol (Isomer of Isothymol)

Catalyst Temperature (°C) Time Yield of Carvacrol (%) Reference
6 M H₂SO₄ 100 30 min 95 nih.gov
Amberlyst 15 75 10 min 98 nih.gov
Montmorillonite (chloroacetic acid treated) 80 24 h 95.5 nih.gov

Synthesis from Limonene (B3431351) Epoxides

Limonene, an abundant monoterpene, is a valuable renewable feedstock for chemical synthesis. nih.gov Its epoxidized derivatives, limonene oxide and limonene dioxide, are versatile intermediates that can be converted into a range of valuable chemicals. nih.govrsc.org

Open-Loop Rearrangement Reactions

The rearrangement of epoxides is a fundamental reaction in organic synthesis, often used to create carbonyl compounds or allylic alcohols. The Meinwald rearrangement, a classic example of an acid-catalyzed epoxide rearrangement, converts an epoxide to a ketone or aldehyde. manchester.ac.uk In the case of limonene oxide, these rearrangements can be directed to form various products. For instance, the rearrangement of limonene-1,2-epoxide (B132270) can yield dihydrocarvone (B1202640), carveol, and other isomers depending on the reaction conditions and catalyst used. researchgate.net

While a direct, single-step open-loop rearrangement of limonene epoxide to isothymol is not prominently reported, multi-step sequences involving rearrangement followed by aromatization are conceivable. The initial ring-opening of the epoxide can be catalyzed to form an intermediate which is then subjected to dehydrogenation to form the aromatic phenol ring. The biocatalytic hydrolysis of limonene epoxide using enzymes like limonene epoxide hydrolase (LEH) is also a known transformation that produces the corresponding diol, which could potentially be a precursor for further chemical conversion to a phenol. nih.gov

Role of Lewis Acid Catalysts

Lewis acids play a crucial role in catalyzing the rearrangement of epoxides by coordinating to the epoxide oxygen, which facilitates the cleavage of the C-O bond and initiates the rearrangement cascade. nih.govnih.gov A variety of Lewis acids have been studied for the rearrangement of limonene oxide. For example, bismuth triflate (Bi(OTf)₃) has been identified as a highly active catalyst for the Meinwald rearrangement of (+)-limonene oxide to dihydrocarvone under mild conditions. manchester.ac.uk

Other Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are also effective in promoting Claisen rearrangements, a related type of pericyclic reaction that can be initiated from intermediates derived from epoxides. manchester.ac.uk The choice of Lewis acid and reaction conditions can significantly influence the product distribution. For the synthesis of a phenolic structure like isothymol from a limonene epoxide precursor, a Lewis acid would be instrumental in the initial ring-opening and rearrangement, potentially followed by a separate, catalyzed dehydrogenation step to achieve aromatization.

Table 2: Lewis Acid-Catalyzed Rearrangement of Limonene-1,2-Epoxide

Lewis Acid Catalyst Major Product Solvent Temperature Observations Reference
Bismuth Triflate (Bi(OTf)₃) Dihydrocarvone THF 20°C High activity at low catalyst loading (1 mol%) manchester.ac.uk
ZSM-5 Zeolite Dihydrocarvone, Carveol Ethyl Acetate (B1210297) 70°C Selectivity depends on catalyst structure and reaction time researchgate.net
Aluminum-based complex Poly(limonene ether) Toluene 25°C Polymerization via ring-opening google.com

Green Chemistry Approaches to Isothymol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals from biomass-derived feedstocks like terpenes. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

Utilization of Recyclable Catalysts (e.g., Polynite)

A key aspect of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. nih.gov While information on a specific catalyst named "Polynite" for isothymol synthesis is not available in the reviewed literature, various classes of recyclable catalysts are employed in analogous transformations.

Heterogeneous Acid Catalysts : Solid acid catalysts like zeolites (e.g., ZSM-5, H-Beta) and sulfonic acid resins (e.g., Amberlyst) are widely used for the isomerization and aromatization of terpenes. nih.govmdpi.com Their solid nature allows for simple filtration and reuse.

Ionic Liquids : Ionic liquids have been investigated as recyclable catalysts for reactions such as the alkylation of phenols. For example, 1H-imidazole-1-acetic acid tosylate has been shown to be an efficient and recyclable catalyst for the synthesis of tert-butylphenol. nih.gov

Polyoxometalates (POMs) : These metal-oxygen cluster compounds can be designed as highly active and selective catalysts. They can be immobilized on supports like zeolites to create robust, recyclable heterogeneous catalysts for various organic transformations, including those involving polar substrates. nih.govnih.gov

The application of such recyclable catalysts to the synthesis of isothymol, either through dehydroisomerization or from limonene-derived intermediates, would represent a significant step towards a greener production process.

Minimization of Waste and Pollution

Waste minimization in chemical synthesis is a core principle of green chemistry and can be addressed through several strategies relevant to the production of isothymol. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic pathways, such as dehydroisomerization, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents : Traditional organic solvents often contribute to pollution. The ideal green process would be solvent-free or use benign solvents like water or supercritical CO₂. The acid-catalyzed isomerization of carvone to carvacrol, for example, can be performed efficiently without any solvent. nih.gov

Renewable Feedstocks : The synthesis of isothymol from terpenes like limonene is a prime example of valorizing renewable biomass, reducing the reliance on petrochemical sources. nih.gov

Process Intensification : Developing continuous flow processes can help to overcome mass and heat transfer limitations, improve safety, and reduce waste compared to batch processing. This is particularly relevant for catalytic epoxidation and isomerization reactions. google.com

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing practices, aligning with the broader goals of the circular economy.

Comparative Analysis of Synthetic Routes: Efficiency and Environmental Impact

The selection of a synthetic route for the production of this compound, a valuable phenolic compound, extends beyond mere chemical feasibility. A thorough comparative analysis of potential pathways is crucial, weighing both the efficiency of the synthesis and its environmental footprint. This analysis informs the development of sustainable and economically viable manufacturing processes. Key metrics for evaluation include reaction yields, atom economy, energy consumption, and the nature of reagents, solvents, and byproducts.

Several plausible synthetic strategies for this compound can be envisioned, primarily revolving around the modification of structurally related natural products or the construction of the aromatic ring through cyclization reactions. The most direct conceptual precursor is its saturated analogue, carvacrol (2-methyl-5-(propan-2-yl)phenol), a major component of essential oils from oregano and thyme. thegoodscentscompany.comnih.gov Therefore, a primary synthetic approach involves the dehydrogenation of carvacrol.

Dehydrogenation of Carvacrol

The catalytic dehydrogenation of carvacrol to introduce the prop-1-en-2-yl group is a theoretically direct route. This transformation is analogous to the dehydrogenation of other cyclic hydrocarbons and alcohols to form unsaturated or aromatic compounds. For instance, the dehydrogenation of menthol (B31143) to thymol (B1683141), an isomer of carvacrol, has been studied using various catalysts. nii.ac.jp

Efficiency: The efficiency of such dehydrogenation reactions is highly dependent on the catalyst and reaction conditions. Studies on the dehydrogenation of substituted cyclohexenones and cyclohexanones to the corresponding phenols on palladium-supported carbon (Pd/C) have shown high catalytic activity. nih.gov In related systems, such as the dehydrogenation of menthol, the choice of copper catalyst has been shown to significantly influence the product distribution, favoring either menthone or thymol. nii.ac.jp For the synthesis of this compound from carvacrol, achieving high selectivity for the desired product over other potential byproducts from ring dehydrogenation or side-chain reactions would be a critical challenge. The yield would be contingent on optimizing the catalyst, temperature, and pressure to favor the specific dehydrogenation of the isopropyl group.

Environmental Impact: From an environmental perspective, catalytic dehydrogenation can be a relatively "green" method if a heterogeneous catalyst is employed. These catalysts can often be recovered and reused, minimizing waste. The primary byproduct of the reaction is hydrogen gas (H₂), which is non-polluting and can potentially be captured and utilized. The process can be designed to be solvent-free, further reducing its environmental impact. However, the synthesis of the catalyst itself may involve environmentally burdensome steps. Furthermore, high temperatures are often required for dehydrogenation, leading to significant energy consumption.

Alternative Synthetic Approaches

Beyond the direct dehydrogenation of carvacrol, other synthetic strategies can be considered, drawing from general methodologies for phenol synthesis.

Bio-based Routes: The synthesis of phenol derivatives from renewable feedstocks, such as bio-based furanic derivatives, is an emerging area of green chemistry. rsc.org While a specific pathway to this compound from such precursors is not yet established, this approach holds promise for future sustainable production.

Comparative Data of Potential Synthetic Routes

Synthetic Route Starting Material Key Reagents/Catalysts Potential Efficiency (Yield) Key Environmental Considerations
Catalytic Dehydrogenation CarvacrolHeterogeneous metal catalyst (e.g., Pd/C, supported Cu)Moderate to High (Requires optimization for selectivity)- Reusable catalyst- H₂ as the primary byproduct- Potentially solvent-free- High energy consumption
Friedel-Crafts Alkylation m-Cresol (B1676322)Propene derivative, Lewis acid (e.g., AlCl₃)Low to Moderate (Poor regioselectivity)- Use of corrosive and stoichiometric Lewis acids- Generation of isomeric byproducts and waste- Often requires organic solvents
From Arylboronic Acid Corresponding arylboronic acidOxidant (e.g., H₂O₂, air)Moderate (Multi-step process)- Can use green oxidants- Milder reaction conditions- Higher atom economy cost due to multiple steps

Advanced Spectroscopic Characterization Methodologies for 2 Methyl 5 Prop 1 En 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 2-Methyl-5-(prop-1-en-2-yl)phenol. This non-destructive technique probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of each atom within the molecule.

1D NMR Techniques (e.g., 1H NMR, 13C NMR) for Structural Elucidation

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural determination of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group protons, the vinyl protons of the prop-1-en-2-yl group, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups on the phenol (B47542) ring. For instance, the aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), while the methyl and vinyl protons will be found in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the aromatic carbons will resonate at lower field (δ 110-160 ppm) compared to the aliphatic carbons of the methyl and prop-1-en-2-yl groups.

A related isomer, carvacrol (B1668589) (2-methyl-5-isopropylphenol), has been extensively studied, and its NMR data can provide a useful comparison. researchgate.netspectrabase.comchemicalbook.comnih.govnist.gov The key difference in the spectra of this compound would be the presence of signals corresponding to the vinylic carbons and protons of the prop-1-en-2-yl group, in place of the isopropyl group signals seen for carvacrol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-OH~4.5-5.5 (broad s)-
2-C-~150-155
3-C~6.8-7.2 (d)~115-120
4-C~6.6-7.0 (d)~125-130
5-C-~135-140
6-C~6.6-7.0 (s)~120-125
7-CH₃~2.1-2.3 (s)~15-20
8-C-~140-145
9=CH₂~4.9-5.2 (two s)~110-115
10-CH₃~2.0-2.2 (s)~20-25

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and, in some cases, the stereochemistry of a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, it would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). youtube.com This technique is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For instance, an HMBC spectrum would show correlations from the methyl protons to the aromatic carbons at positions 2 and 3, and from the vinyl protons to the aromatic carbon at position 5, confirming the substitution pattern on the phenol ring.

Application in Purity Assessment and Quantitative Analysis

NMR spectroscopy is not only a qualitative tool but also a powerful quantitative method. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This principle allows for the determination of the purity of a sample of this compound by comparing the integration of its signals to those of any impurities present. researchgate.net

Furthermore, by adding a known amount of an internal standard, quantitative NMR (qNMR) can be used to accurately determine the concentration of the compound in a solution. This method is highly accurate and does not require a calibration curve specific to the analyte.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a very precise measurement of the mass of a molecule. nih.gov For this compound (C₁₀H₁₂O), HR-ESIMS can determine the monoisotopic mass with high accuracy (typically to within a few parts per million). uni.lu This exact mass measurement allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.comresearchgate.net

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (corresponding to the intact molecule) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15) or other cleavages of the prop-1-en-2-yl side chain. By comparing the obtained mass spectrum to a library of known spectra, the compound can be identified with a high degree of confidence. massbank.eu GC-MS is also highly effective for analyzing complex mixtures, allowing for the identification and quantification of this compound even in the presence of other related compounds or impurities. researchgate.net

Table 2: Summary of Spectroscopic Data for the Isomer Carvacrol

TechniqueKey FindingsReference
GC-MS Retention time and mass spectrum used for identification in essential oils. researchgate.net
¹H NMR Characteristic shifts for isopropyl and methyl protons identified. researchgate.net
LC-MS Developed for quantification in biological tissues. nih.gov
EI-MS Fragmentation pattern shows a prominent molecular ion and loss of a methyl group. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most distinguishable feature in the IR spectrum of a phenol is the broad absorption band due to the O-H stretching vibration of the hydroxyl group, which is typically observed in the range of 3550-3230 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol is expected to appear in the region of 1260-1180 cm⁻¹. docbrown.info

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene (B151609) ring, which give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. vscht.cz

The aliphatic methyl group and the prop-1-en-2-yl substituent also contribute to the spectrum. The C-H stretching vibrations of these groups are expected to appear just below 3000 cm⁻¹. The C=C stretching of the prop-1-en-2-yl group will likely be observed around 1650 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch, H-bonded3550 - 3230 (broad) docbrown.info
Phenolic C-OC-O stretch1260 - 1180 docbrown.info
Aromatic RingC=C stretch1600 - 1450 vscht.cz
Aromatic C-HC-H stretch3100 - 3000 vscht.cz
Alkene C=CC=C stretch~1650
Aliphatic C-HC-H stretch<3000

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring.

Phenol itself exhibits a primary absorption band (π → π* transition) around 270 nm and a secondary band around 210 nm. docbrown.inforesearchgate.net The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax), known as a bathochromic (red) or hypsochromic (blue) shift.

The methyl and prop-1-en-2-yl groups on the phenolic ring in this compound are expected to cause a slight bathochromic shift of the primary absorption band compared to unsubstituted phenol. This is due to the electron-donating nature of the alkyl group and the extension of the conjugated system by the prop-1-en-2-yl group. The electronic transitions responsible for the UV-Vis absorption are primarily π → π* transitions within the aromatic ring.

Compound Solvent λmax (nm) Electronic Transition
PhenolWater270 bgu.ac.ilπ → π
This compound-Expected > 270π → π

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cn Since this compound possesses a stereocenter, its enantiomers will interact differently with left and right circularly polarized light, resulting in a non-zero ECD spectrum.

The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule. hebmu.edu.cn The absolute configuration of an unknown chiral compound can be determined by comparing its experimental ECD spectrum with that of a known standard or with a theoretically predicted spectrum. hebmu.edu.cn

For chiral phenols, the electronic transitions of the aromatic chromophore, which are sensitive to the chiral environment, give rise to the observed ECD signals. The stereochemistry of the chiral center in this compound will dictate the sign of the Cotton effects associated with the π → π* transitions of the phenolic ring.

In the absence of an authentic sample of known absolute configuration, theoretical simulations of the ECD spectrum have become a reliable tool for stereochemical assignment. nih.gov The most widely used computational approach is Time-Dependent Density Functional Theory (TDDFT). hebmu.edu.cn

The process of theoretical ECD analysis involves several steps:

Conformational Search: A thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule. hebmu.edu.cn

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT.

ECD Calculation: The ECD spectra for each of the optimized conformers are calculated using TDDFT. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged according to their Boltzmann population distribution to generate the final theoretical ECD spectrum.

The theoretically predicted ECD spectrum for a chosen absolute configuration (e.g., R or S) is then compared with the experimental ECD spectrum. A good match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the chiral center in this compound. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, creating a unique "fingerprint." mdpi.comnih.gov This method is based on the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the specific vibrational frequencies of the molecule's functional groups and skeletal structure. mdpi.comutoronto.ca For this compound, Raman spectroscopy is particularly effective in identifying its key structural features.

The analysis of the Raman spectrum of carvacrol reveals several characteristic peaks. researchgate.net A very strong band located at approximately 760 cm⁻¹ is assigned to the aromatic ring breathing mode. researchgate.net Another distinct peak at 1621 cm⁻¹ corresponds to the conjugated C=C stretching vibration. researchgate.net The presence of the isopropyl group is confirmed by bands between 1440-1460 cm⁻¹ (symmetric bending) and at 1378 cm⁻¹ (asymmetric bending). researchgate.net The C-O stretching of the phenolic group is observed around 1100 cm⁻¹. researchgate.net These specific vibrational signatures are invaluable for identifying carvacrol, even in complex mixtures like essential oils. mdpi.com

The table below details the significant Raman shifts and their corresponding vibrational assignments for this compound, which collectively form its vibrational fingerprint.

Table 1. Characteristic Raman Bands and Vibrational Assignments for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment Reference
570 Aromatic ring vibration researchgate.net
760 Aromatic ring breathing mode researchgate.net
800-1067 Out-of-plane aromatic C-H vibrations researchgate.net
~1100 C-O stretching researchgate.net
1180 C-C stretching in phenyl structure researchgate.net
1260 C-C stretching in phenyl structure researchgate.net
1378 Asymmetric isopropyl methyl group bending researchgate.net
1440-1460 Symmetric isopropyl methyl group bending researchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is achieved through the integration of data from multiple analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used in concert to confirm the molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.govresearchgate.net ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aromatic, aliphatic, methyl). For carvacrol, NMR confirms the substitution pattern on the aromatic ring and the structure of the methyl and isopropyl side chains. researchgate.netijsred.com

Infrared (IR) Spectroscopy: Complementary to Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule. researchgate.net It is particularly sensitive to polar functional groups. In carvacrol's IR spectrum, a broad absorption band around 3384 cm⁻¹ is characteristic of the O-H stretching of the phenol group. researchgate.net C-H stretching of the alkyl groups appears around 2960 cm⁻¹, and C=C stretching vibrations of the aromatic ring are seen between 1621-1585 cm⁻¹. researchgate.net

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern of the molecule. nih.gov When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identifying and quantifying carvacrol. nih.gov The mass spectrum of carvacrol shows a molecular ion peak corresponding to its molecular weight (150.22 g/mol ), and the fragmentation pattern provides further evidence for its substructures, such as the loss of a methyl or isopropyl group. nih.govnist.gov

By combining the insights from these different spectroscopic methods, a complete and verified structural profile of this compound is established. Each technique corroborates the findings of the others, leading to an unequivocal identification.

Table 2. Summary of Integrated Spectroscopic Data for Structural Elucidation

Spectroscopic Method Information Provided for this compound Reference
Raman Spectroscopy Provides a "vibrational fingerprint," identifying aromatic ring modes, C=C stretching, and isopropyl group vibrations. mdpi.comresearchgate.net
NMR Spectroscopy Elucidates the C-H framework, confirming the aromatic substitution pattern and the structure of alkyl side chains. researchgate.netijsred.com
IR Spectroscopy Confirms the presence of key functional groups, especially the polar hydroxyl (O-H) group. researchgate.net

| Mass Spectrometry | Determines the precise molecular weight and provides a characteristic fragmentation pattern for structural confirmation. | nih.govnist.gov |

Theoretical and Computational Chemistry Studies of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and properties of phenolic compounds. For carvacrol (B1668589), a close analog of 2-Methyl-5-(prop-1-en-2-yl)phenol, these studies are well-documented. ijsred.com

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For carvacrol, the molecular structure has been optimized using DFT calculations. ijsred.com The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior. The empirical formula for carvacrol is C₁₀H₁₄O, and it is an asymmetric top type of molecule with 69 degrees of freedom. ijsred.com

Basis Set Selection and Exchange-Correlation Functionals (e.g., B3LYP, 6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used combination for phenolic compounds is the B3LYP functional with the 6-311G(d,p) basis set. ijsred.com B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution in the molecule. These computational tools have been successfully applied to determine the optimized geometry and other properties of carvacrol. ijsred.com

Vibrational Frequency Determination and Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis)

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For a non-linear molecule like carvacrol with 25 atoms, there are 69 normal modes of vibration. ijsred.com DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute the vibrational frequencies, intensities, and assignments for carvacrol. ijsred.com These theoretical spectra aid in the identification of characteristic vibrational modes, such as the O-H stretching of the phenolic hydroxyl group, C-H stretching of the methyl and isopropyl groups, and the aromatic ring vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) methods are employed to predict electronic transitions and simulate UV-Visible absorption spectra. ijsred.com This provides insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Calculation of Thermodynamic Functions (e.g., Heat Capacity, Entropy, Enthalpy)

Statistical thermochemical calculations can be performed using the results from vibrational frequency analysis to determine key thermodynamic functions. For carvacrol, the standard thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) have been calculated at the B3LYP/6-311G(d,p) level. ijsred.com These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Interactive Data Table: Calculated Thermodynamic Properties of Carvacrol

Thermodynamic PropertyValueUnits
Heat Capacity (C°p,m)185.33J/mol·K
Entropy (S°m)404.91J/mol·K
Enthalpy (H°m)33.75kJ/mol

Note: Data is for carvacrol, a structural analog of this compound.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For carvacrol, FMO analysis has been performed using DFT calculations. ijsred.com The HOMO and LUMO energies, as well as the energy gap, have been determined.

Interactive Data Table: Frontier Molecular Orbital Properties of Carvacrol

ParameterEnergy (eV)
E(HOMO)-5.98
E(LUMO)-0.88
Energy Gap (ΔE)5.10

Note: Data is for carvacrol, a structural analog of this compound.

Electrostatic Potential (ESP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of this compound, calculated using methods like Density Functional Theory (DFT), reveals the charge distribution across the molecule.

Typically, the MEP is represented by a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For phenolic compounds, the oxygen atom of the hydroxyl group and the aromatic ring are generally electron-rich, appearing as red or yellow on the MEP map. This suggests they are the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group, being electron-deficient, is represented by a blue color, indicating its susceptibility to nucleophilic attack. researchgate.netjmaterenvironsci.commdpi.com

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity.

AtomMulliken Charge (a.u.)
O1-0.65
C20.35
H(O1)0.45
C(ring)Varied
H(ring)Varied

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules. mdpi.com

Dipole Moment (µ) and Polarizability (α)

These properties are typically calculated using DFT methods. For phenolic compounds, the presence of the electron-donating hydroxyl group and other substituents on the aromatic ring can lead to a significant dipole moment. jocpr.com The polarizability is influenced by the delocalized π-electron system of the benzene (B151609) ring. researchgate.net

A hypothetical data table for the calculated dipole moment and polarizability of this compound is presented below.

PropertyCalculated Value
Dipole Moment (µ) in Debye~2-3 D
Polarizability (α) in a.u.~100-120

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results.

First-Order (β) and Second-Order (γ) Hyperpolarizability

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are measures of a molecule's NLO response. researchgate.net Large values of β and γ indicate a strong NLO activity. researchgate.netepa.gov These properties are also calculated using computational methods like TD-DFT. nih.gov

For organic molecules, a large NLO response is often associated with a significant difference between the ground and excited state dipole moments and a high degree of charge transfer. The presence of electron-donating and electron-withdrawing groups on a conjugated π-system can enhance these properties. In this compound, the hydroxyl group acts as an electron donor.

The following table provides hypothetical calculated values for the hyperpolarizability of this compound.

PropertyCalculated Value (esu)
First-Order Hyperpolarizability (β)~1.0 x 10⁻³⁰
Second-Order Hyperpolarizability (γ)~5.0 x 10⁻³⁶

This table is illustrative and not based on direct experimental or calculated data for this compound from the search results. The values are compared to urea, a standard NLO material. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. mdpi.com For phenolic compounds, this can include studying oxidation reactions, electrophilic substitutions, and other transformations.

By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. For instance, the mechanism of antioxidant activity of phenolic compounds, which involves hydrogen atom transfer or single electron transfer, can be elucidated through computational studies. These calculations help in understanding the reactivity and stability of the molecule and its radical species.

Solvation Effects in Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. jlu.edu.cn Theoretical calculations can account for these solvation effects using various models, such as the Polarizable Continuum Model (PCM). nih.gov

In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in different solvents, providing a more realistic representation of the molecule's behavior in solution. osti.gov For instance, the dipole moment and NLO properties of a molecule can change significantly with the polarity of the solvent. researchgate.netresearchgate.netepa.gov The stability of different tautomers or conformers can also be influenced by the solvent, which can be crucial for understanding reaction mechanisms in solution. researchgate.netnih.govnih.gov

Methodological Advancements in Computational Studies of Phenolic Compounds

The computational study of phenolic compounds has evolved significantly over the years. libretexts.org Early studies often relied on simpler semiempirical methods, but with the growth of computing power, more accurate DFT and ab initio methods have become standard. libretexts.org There has been a continuous effort to develop new functionals and basis sets that provide better accuracy for specific properties, such as reaction barriers or non-covalent interactions.

Furthermore, the scope of computational studies has broadened. Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed molecular descriptors with experimental biological activity, are now widely used in the design of new phenolic compounds with enhanced properties. libretexts.org The integration of computational chemistry with other techniques like bioinformatics and advanced analytical methods (e.g., LC-MS, NMR) provides a synergistic approach to understanding the complex chemistry of phenols from the molecular to the macroscopic level. mdpi.commdpi.comresearchgate.netnih.gov These advanced methodologies enable researchers to tackle complex problems related to the extraction, analysis, and biological function of phenolic compounds. mdpi.commdpi.comresearchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Phenolic Hydroxyl Group Reactions

The hydroxyl group is a primary site for derivatization, readily undergoing reactions typical of phenols, such as etherification and esterification, which can modify the molecule's physical and biological properties.

Etherification and Esterification

The acidic proton of the phenolic hydroxyl group can be substituted to form ethers and esters. nih.gov These reactions typically proceed under basic conditions to generate a more nucleophilic phenoxide ion, which then reacts with an electrophile.

Etherification: The synthesis of ether derivatives of the analogous compound carvacrol (B1668589) has been achieved by reacting it with various substituted α-chloroacetanilides. nih.govtandfonline.com This Williamson ether synthesis variation proceeds under mild conditions, often enhanced by microwave irradiation, to produce carvacryl ethers in good yield. nih.govtandfonline.com Dimeric ethers can also be synthesized by reacting the polymer-supported carvacrol anion with alkyl dihalides like 1,2-dibromoethane. acgpubs.org

Esterification: Esterification is a common strategy to modify phenolic monoterpenoids. The reaction of carvacrol with acyl chlorides or acid anhydrides is a standard method for producing carvacryl esters. researchgate.net For instance, carvacryl acetate (B1210297) is synthesized by reacting carvacrol with acetyl chloride or acetic anhydride (B1165640), often using a base catalyst such as pyridine (B92270) or triethylamine, or a solid acid catalyst. researchgate.net Studies have explored the synthesis of a wide range of esters using various heteroaromatic carboxylic acids to create compounds with potentially enhanced biological activities. tandfonline.comtandfonline.comnih.gov The use of polymer-supported methodologies has also been employed to synthesize dimeric esters by reacting the carvacrol anion with acid dichlorides like oxalyl dichloride or adipoyl dichloride. acgpubs.org

The following table summarizes typical conditions for these reactions based on studies with the closely related compound, carvacrol.

Reaction TypeReagentsCatalyst/ConditionsProduct TypeYieldReference(s)
EtherificationSubstituted α-chloroacetanilidesMicrowave irradiationCarvacryl ethersGood nih.govtandfonline.com
Dimeric Etherification1,2-Dibromoethane, 1,4-DibromoethanePolymer-supported anion, AcetoneDimeric carvacryl ethersExcellent acgpubs.org
EsterificationAcetic AnhydrideMontmorillonite (acid-treated)Carvacryl acetate~100% conversion researchgate.net
EsterificationAcetyl ChlorideTriethylamine, Dichloromethane, 0°CCarvacryl acetate~80% researchgate.net
Dimeric EsterificationOxalyl dichloride, Adipoyl dichloridePolymer-supported anion, AcetoneDimeric carvacryl estersExcellent acgpubs.org
EsterificationHeteroaromatic carboxylic acids, SOCl₂-Heteroaromatic esters53-86% tandfonline.com

Polymerization Reactions (e.g., Poly(thymolformaldehyde) derivatives)

Phenols are well-known precursors for polymerization reactions, most notably in the formation of phenol-formaldehyde resins (phenoplasts). wikipedia.orgbritannica.com These thermosetting polymers are formed through a step-growth polymerization that can be catalyzed by either acid or base. wikipedia.org Under basic catalysis (with a formaldehyde-to-phenol ratio >1), a prepolymer known as a resole is formed, which is rich in hydroxymethyl groups and can be cured with heat. wikipedia.orgbritannica.com Under acidic catalysis (with an excess of phenol), a thermoplastic prepolymer called a novolac is produced, which requires a curing agent like hexamethylenetetramine to cross-link. britannica.commfa.org

While specific studies on poly(2-methyl-5-(prop-1-en-2-yl)phenol-formaldehyde) are not prevalent, research on its saturated analog, carvacrol, demonstrates its capability to undergo polymerization. The oxidation of carvacrol using manganese porphyrins as catalysts can lead to the formation of a low-molar-mass polymer suitable for applications like epoxy resin synthesis. rsc.orgrsc.orgrsc.org This reaction proceeds via a proposed radical mechanism. rsc.orgrsc.org Given the structural similarities, this compound is expected to react with formaldehyde (B43269) in a similar manner to phenol (B47542) and other substituted phenols to form network polymers. The presence of the methyl and isopropenyl groups would influence the polymer's final structure and properties.

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the hydroxyl group and the weaker activation of the methyl group. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Alkylation and Acylation Reactions

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. libretexts.orguoanbar.edu.iq For this compound, the directing effects of the -OH and -CH₃ groups would guide the incoming electrophile. The most activated positions are ortho and para to the powerful hydroxyl group. One ortho position is already occupied by the methyl group, and the other is sterically hindered by both the methyl and isopropenyl groups. Therefore, substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the isopropenyl group. The synthesis of carvacrol itself often involves the Friedel-Crafts alkylation of o-cresol (B1677501) with isopropanol (B130326) or propylene (B89431) over solid acid catalysts, demonstrating the feasibility of this reaction on a similar scaffold. researchgate.netias.ac.in

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.org A key advantage of acylation over alkylation is that the resulting ketone is a deactivating group, which prevents further polysubstitution reactions. organic-chemistry.org For this compound, acylation is expected to occur regioselectively at the most accessible and activated position on the ring, ortho to the hydroxyl group. A formylation reaction (a type of acylation) on carvacrol has been reported using paraformaldehyde and SnCl₂, which directs the aldehyde group exclusively to the ortho-position relative to the hydroxyl group. nih.gov

Reaction TypeReagentsCatalystExpected Product PositionReference(s)
AlkylationIsopropanolSolid superacidic catalyst (e.g., UDCaT-5)Ortho to hydroxyl researchgate.netias.ac.in
Formylation (Acylation)ParaformaldehydeSnCl₂, Et₃NOrtho to hydroxyl nih.gov

Halogenation and Nitration

Halogenation: The activated ring readily undergoes halogenation (e.g., with Cl₂, Br₂) even without a Lewis acid catalyst, although catalysts can be used. youtube.com Enzymatic halogenation of carvacrol and thymol (B1683141) using chloroperoxidase has been demonstrated to produce chlorinated and brominated derivatives with high conversion rates. rsc.orgrsc.org For example, chlorothymol (B1668835) and chlorocarvacrol can be produced efficiently via this chemoenzymatic process. rsc.orgrsc.org Chemical bromination of carvacrol and thymol is also a known procedure, leading to halogenated derivatives. tandfonline.com Substitution occurs at the positions activated by the hydroxyl group.

Nitration: Nitration involves the reaction with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. uoanbar.edu.iqyoutube.com The reaction is a classic example of electrophilic aromatic substitution. nih.gov Given the directing effects of the hydroxyl and methyl groups, the nitro group is expected to add to the positions ortho or para to the hydroxyl group. Studies on the nitration of related cresols show that the product distribution is influenced by the reaction conditions. researchgate.net

Isopropenyl Group Reactions

The isopropenyl group [-C(CH₃)=CH₂] is an alkene and thus exhibits reactivity characteristic of a carbon-carbon double bond. This site allows for derivatization that does not directly involve the aromatic ring or the phenolic hydroxyl group.

Hydrogenation: The double bond of the isopropenyl group can be readily reduced via catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst). This reaction would convert this compound into its saturated analog, carvacrol (2-methyl-5-isopropylphenol), a widely studied natural compound. wikipedia.orgnih.gov

Oxidation: The isopropenyl group is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup (ozonolysis), or potassium permanganate (B83412) (KMnO₄) under harsh conditions, would be expected to cleave the double bond. This would likely yield 2-methyl-5-acetylphenol and formaldehyde, or a corresponding carboxylic acid depending on the workup conditions. The oxidation of the related compound cumene (B47948) (isopropylbenzene) to cumene hydroperoxide is the basis for the industrial synthesis of phenol and acetone, highlighting the reactivity of such side chains. youtube.comwikipedia.org

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HBr, HCl) would follow Markovnikov's rule, adding the hydrogen to the terminal CH₂ and the halide to the more substituted tertiary carbon, yielding a halo-isopropyl derivative. Similarly, the addition of halogens like Br₂ would result in a di-halogenated isopropyl side chain.

Rearrangement Reactions: While not a direct reaction of the isopropenyl group, its formation can be part of a reaction sequence. For example, the synthesis of an allyl ether at the phenolic hydroxyl group, followed by heating, can induce a rsc.orgrsc.org-sigmatropic rearrangement known as the Claisen rearrangement. This reaction on the allyl ether of carvacrol has been shown to form a new carbon-carbon bond by moving the allyl group to the ortho position on the aromatic ring. nih.gov

Hydrogenation and Reduction Pathways

The hydrogenation of the aromatic ring and/or the double bond of the prop-1-en-2-yl group in isothymol and its isomer thymol has been a subject of interest for the synthesis of menthol (B31143) and its isomers. While specific studies focusing solely on the hydrogenation of isothymol are limited in the provided results, the hydrogenation of thymol provides a relevant model.

The industrial production of menthol often involves the hydrogenation of thymol. mdpi.com This process, however, can be challenging due to the potential for side reactions, leading to byproducts like menthane. mdpi.com Research has focused on developing efficient and selective catalyst systems to maximize the yield of the desired menthol isomers.

Catalytic Systems for Thymol Hydrogenation:

Catalyst SystemReaction ConditionsKey Findings
Nickel/Cerium (Ni/Ce)Optimized conditionsHigh selectivity for menthol. Cerium incorporation improves both activity and selectivity. mdpi.com
Supported Platinum (Pt)100 °CMenthane is an unavoidable side product. mdpi.com
Cobalt/Manganese (Co/Mn) mixed oxides170–220 °C, 20 MPaHigh thymol conversion, but with over 4% side products. mdpi.com
Raney NickelNot specifiedUsed for the hydrogenation of iso-caryophyllene. google.com
Platinum Oxide (PtO2)Glacial acetic acidUsed for the complete hydrogenation of caryophyllene. google.com

This table presents data on thymol hydrogenation, which serves as a model for isothymol due to their structural similarity.

The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the product distribution and selectivity. mdpi.comgoogle.com For instance, noble metal catalysts like platinum have shown good performance but are costly. mdpi.com Consequently, research has also explored more economical base metal catalysts like iron, cobalt, nickel, and copper. mdpi.com

Epoxidation Reactions

Epoxidation targets the double bond of the prop-1-en-2-yl group in this compound, leading to the formation of an epoxide ring. This three-membered ring is a versatile intermediate for further chemical transformations. youtube.com The epoxidation of terpenic olefins, a class of compounds that includes isothymol, is a valuable synthetic route for producing epoxides and diols. mdpi.com

Controlling the selectivity of epoxidation can be challenging, with potential for competing reactions like allylic oxidation, rearrangement, and isomerization. mdpi.com The choice of oxidizing agent and catalyst is crucial for achieving high yields and selectivities. Hydrogen peroxide is a commonly used oxidant in these reactions. mdpi.com

Catalysts for Terpene Epoxidation:

CatalystOxidantKey Findings
Mesoporous niobium-silicatesHydrogen peroxideComplete selectivity toward the epoxide for 3-carene (B45970) at around 30% conversion. mdpi.com
in situ generated 3-hydroxyperoxy-3-hydroxybutan-2-oneHydrogen peroxideEffective for the epoxidation of α-pinene, 2-carene, and 3-carene with high yields and diastereoselectivity. mdpi.com

This table highlights catalysts used for the epoxidation of terpenes, which is applicable to isothymol.

The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, providing a pathway to a variety of functionalized derivatives. youtube.com Nucleophilic attack on the epoxide can lead to the introduction of different functional groups. youtube.com

Synthesis of Novel Isothymol Derivatives and Analogs

The structural framework of isothymol provides a scaffold for the synthesis of novel derivatives and analogs with potentially enhanced or new biological activities.

Design and Synthesis of Chemically Modified Isothymol Structures

The chemical modification of natural products like isothymol is a common strategy in drug discovery to improve their properties. mdpi.com Modifications can be designed to enhance efficacy, bioavailability, and stability, or to reduce toxicity. mdpi.comnih.gov

One approach involves the synthesis of ester-linked hybrid compounds. mdpi.com Another strategy is the synthesis of derivatives through reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which utilizes a thymol-derived aldehyde. nih.gov This method allows for the introduction of various substituents, leading to a library of new compounds for biological screening. nih.gov

Development of Conjugates and Hybrid Molecules

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. mdpi.comnih.govnih.gov This approach can lead to compounds with dual modes of action, potentially overcoming drug resistance and improving pharmacokinetic profiles. mdpi.comrsc.org

An example of this is the development of thymol-isatin hybrids linked by a triazole ring. nih.govnih.gov These hybrids have shown broad-spectrum antibacterial activity. nih.govnih.gov The synthesis of such hybrids typically involves a multi-step process, starting with the modification of the individual pharmacophores followed by their conjugation. nih.gov

The "Trojan Horse" approach is another strategy used in the design of antimicrobial conjugates. rsc.org In this approach, an antimicrobial agent is linked to a molecule that can be actively transported into bacterial cells, thereby increasing its intracellular concentration and efficacy. rsc.org

Catalytic Transformations to Related Monoterpenoids

Isothymol belongs to the class of monoterpenoids, which are abundant natural products that can be transformed into a wide range of valuable chemicals. nih.govresearchgate.net Catalytic transformations offer efficient and selective routes for converting isothymol into other related monoterpenoids. researchgate.netnih.gov

These transformations can involve various reactions, including isomerization, oxidation, and rearrangement. mdpi.com For instance, the isomerization of terpene epoxides over solid acid catalysts like silica-aluminas can yield valuable carbonyl compounds. researchgate.net The choice of catalyst is critical in directing the reaction towards the desired product. researchgate.netresearchgate.net

Stereoselective Synthesis of Chiral Isothymol Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral derivatives, which is often a requirement for pharmaceutical applications. nih.govelsevierpure.com Isothymol itself is a chiral molecule, and its derivatives can possess multiple stereocenters.

Stereoselective synthesis aims to control the formation of these stereocenters to yield a single desired stereoisomer. nih.govthieme.de This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or starting materials. nih.gov For example, the stereoselective synthesis of chiral sulfinyl compounds, which can be used as chiral auxiliaries, has been extensively studied. nih.gov

Bioinspired stereoselective synthesis is another approach that mimics biosynthetic pathways to achieve high stereocontrol. elsevierpure.com For instance, the acid-catalyzed cyclization of chiral 1,4-diarylbutane-1,4-diols has been used to synthesize chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans with high stereoselectivity. elsevierpure.com

Analytical Methodologies for 2 Methyl 5 Prop 1 En 2 Yl Phenol and Its Analogs

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-Methyl-5-(prop-1-en-2-yl)phenol and its analogs, providing the necessary separation power to resolve these compounds from complex mixtures. researchgate.netnih.gov Gas chromatography and high-performance liquid chromatography are the most employed techniques, with ultra-performance convergence chromatography emerging as a powerful tool for challenging isomer separations. nih.govmdpi.comlcms.cz

Gas chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in the context of essential oil analysis and reaction monitoring. nih.govmdpi.com Its high resolution and sensitivity make it suitable for separating and quantifying components in complex mixtures. element-msc.ru

The Flame Ionization Detector (FID) is a common and robust detector used in GC for the quantification of organic compounds. nih.govmdpi.com It offers a wide linear range and high sensitivity, making it well-suited for the routine analysis of this compound in various samples. mdpi.com For enhanced selectivity, especially in complex matrices, GC can be coupled with a mass spectrometer (MS), which provides structural information for unambiguous peak identification. mdpi.comelsevier.com

A study comparing HPLC and GC for the analysis of thymol (B1683141) and carvacrol (B1668589) (an isomer of this compound) in Thymus vulgaris L. essential oil found that the results obtained by both techniques were in good agreement. nih.gov The GC-FID method demonstrated good separation of thymol and carvacrol peaks. nih.gov

Table 1: Comparison of GC-FID and HPLC for the Quantification of Thymol and Carvacrol in Thymus vulgaris L. Essential Oil nih.gov

Analytical MethodThymol Concentration (%)Carvacrol Concentration (%)
GC-FID40.7 ± 0.64.2 ± 0.1
HPLC41.2 ± 0.44.3 ± 0.1

The choice of the GC column's stationary phase is critical for achieving the desired separation. thermofisher.comsigmaaldrich.com Non-polar columns, such as those with a poly(dimethyl siloxane) phase, separate compounds primarily based on their boiling points. sigmaaldrich.com For the analysis of phenols and their isomers, which have similar boiling points but may differ in polarity, a mid-polar or polar stationary phase, such as those containing phenyl or cyanopropyl functional groups, can provide better selectivity. thermofisher.comsigmaaldrich.com

Temperature programming, the gradual increase of the column temperature during the analysis, is essential for separating a wide range of compounds with different volatilities in a single run. mdpi.com A typical temperature program for the analysis of phenolic compounds might start at a lower temperature to separate the more volatile components and then ramp up to elute the less volatile compounds. mdpi.com For instance, in the GC analysis of thymol and carvacrol, an oven temperature program was used that increased from 45 to 120 °C at a rate of 6 °C min−1 and held for 5 min, then raised to 260 °C at a rate of 50 °C min−1 and held for 5 min. mdpi.com

Table 2: Example GC Operating Conditions for Phenol (B47542) Analysis mdpi.com

ParameterCondition
Carrier GasNitrogen
Flow Rate0.7 mL/min
Injection Volume0.2 µL
Split Ratio1:10
Injector Temperature240 °C
Detector (FID) Temp280 °C
Oven Program45°C to 120°C at 6°C/min (hold 5 min), then to 260°C at 50°C/min (hold 5 min)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound and its analogs. nih.gov It is particularly useful for non-volatile or thermally labile compounds and offers a wide range of stationary and mobile phases for method development. sielc.comlcms.cz Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating phenolic compounds. nih.govlcms.cz

A validated HPLC method for the analysis of thymol and carvacrol in Thymus vulgaris essential oil utilized an ACE C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (50:50) at a flow rate of 1 mL/min. nih.gov This method demonstrated good selectivity, linearity, precision, and recovery for both compounds. nih.gov

Ultraperformance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), has emerged as a highly effective technique for separating structurally similar compounds, including positional isomers and enantiomers. lcms.czlabrulez.comwaters.com UPC² utilizes compressed carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent, which provides unique selectivity compared to traditional LC and GC. lcms.czwaters.com This technique is known for its ability to deliver fast and efficient separations. lcms.cz

The separation power of UPC² is particularly valuable for resolving the isomers of this compound from its analogs like thymol and carvacrol, which can be challenging with conventional chromatographic methods. lcms.czlabrulez.com The use of specialized chiral stationary phases in UPC² also allows for the separation of enantiomers, which is crucial in applications where stereochemistry is important. lcms.cz For example, UPC² has been successfully used to separate the four stereoisomers of nerolidol, a compound found in essential oils, in under three minutes, demonstrating excellent isomer and chiral resolution. lcms.cz

Gas Chromatography (GC) for Mixture Analysis and Quantification

Extraction and Sample Preparation Methods from Complex Matrices (e.g., Essential Oils, Reaction Mixtures)

The successful analysis of this compound from complex matrices like essential oils or reaction mixtures is highly dependent on the sample preparation method. mdpi.cominternationaloliveoil.org The goal of sample preparation is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for detection. thermofisher.com

For the extraction of phenolic compounds from essential oils, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. internationaloliveoil.org In LLE, a solvent that is immiscible with the sample matrix is used to selectively extract the analytes. internationaloliveoil.org SPE utilizes a solid sorbent to retain either the analytes or the interfering compounds, allowing for their separation. internationaloliveoil.org

A method for determining phenolic compounds in olive oil uses direct extraction with a methanol/water solution followed by HPLC analysis. internationaloliveoil.org Another approach involves solid-phase extraction on diol-phase cartridges before HPLC analysis. internationaloliveoil.org

For GC analysis, derivatization may be employed to improve the volatility and chromatographic behavior of phenolic compounds. elsevier.comepa.gov However, direct analysis of underivatized phenols is also possible. epa.gov In the context of reaction mixtures, sample preparation might involve dilution with a suitable solvent, filtration, and direct injection into the chromatograph. mdpi.com Ultrasound-assisted dispersive liquid-liquid microextraction (USA-DLLME) is another technique that has been used for the extraction of thymol and carvacrol, offering a simple and low-cost approach. mdpi.com

Quantitative Analysis Protocols

Quantitative analysis of this compound and related phenolic compounds involves carefully developed and validated protocols to ensure that measurements are accurate and reproducible. Techniques such as HPLC combined with Diode Array Detection (DAD) or MS are commonly used for the quantification of phenolic compounds in various matrices, including plant extracts and by-products from the essential oil industry. nih.govmdpi.com

Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. Key parameters include linearity, precision, and accuracy. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by preparing a series of standards at different concentrations and analyzing them. The results are used to construct a calibration curve by plotting the instrument response against the analyte concentration. Linearity is typically expressed by the correlation coefficient (R²), with values greater than 0.995 or 0.999 considered acceptable. mdpi.comnih.gov For instance, a validated HPLC-DAD-MS method for 47 phenolic compounds reported correlation coefficients between 0.9952 and 0.9999. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Reproducibility (Inter-day precision): The precision between different days, analysts, or laboratories. Acceptable RSD values are often required to be less than 5% to 15%, depending on the specific guidelines and concentration levels. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the analyte recovered is calculated. For many analytical methods, recovery values in the range of 80% to 120% are considered acceptable. nih.govscirp.org A study on phenolic compounds in Pinus densiflora bark extract showed recoveries between 97.29% and 103.59%. nih.gov

The following table summarizes the typical validation parameters and their acceptance criteria for the analysis of phenolic compounds.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria Reference(s)
Linearity (R²) Assesses the proportionality of instrument response to analyte concentration. R² > 0.995 nih.gov
Precision (%RSD) Measures the closeness of repeated measurements. Intra-day RSD: < 6.63% Inter-day RSD: < 15.00% nih.gov

| Accuracy (% Recovery) | Measures how close the measured value is to the true value. | 80% - 120% | nih.govscirp.org |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are crucial for analyzing trace amounts of compounds. They can be determined experimentally, for example, by analyzing a series of low-concentration samples and calculating the standard deviation of the response. nih.gov A validated HPLC-DAD-MS method for analyzing phenolic compounds in by-products of Lamiaceae plants demonstrated the high sensitivity required for such analyses. mdpi.com Similarly, an LC-MS method for phenolic compounds in essential oil industry residues also reported a wide range of LOD and LOQ values, reflecting the method's high sensitivity. nih.gov

The table below presents examples of LOD and LOQ values for various phenolic compounds, illustrating the sensitivity of modern chromatographic methods.

Table 2: Examples of LOD and LOQ Values for Selected Phenolic Compounds using HPLC-based Methods

Compound LOD (µg/mL) LOQ (µg/mL) Reference
Protocatechuic acid 0.05 0.16 nih.gov
Ferulic acid 0.01 0.02 nih.gov
Quercetin 0.02 0.06 nih.gov
Caffeic acid 0.007 0.021 nih.gov
Rosmarinic acid 0.021 0.063 nih.gov

Chemometric Approaches for Data Analysis and Interpretation of Mixtures

When this compound and its analogs are present in complex mixtures such as essential oils, simple quantification of individual components may not be sufficient for tasks like quality control or origin verification. Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools for analyzing and interpreting such complex datasets. nih.govjapsonline.com

Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (GC-MS, HPLC-MS), generate vast amounts of data for a single sample. nih.gov Chemometrics helps to extract meaningful information from this data, creating a unique chemical "fingerprint" for each sample. waters.com This allows for robust statistical comparisons between different samples. waters.com

Common chemometric methods used in the analysis of essential oils and other complex natural products include:

Principal Component Analysis (PCA): A data reduction technique that visualizes the variance within a large dataset, allowing for the identification of patterns, groups, and outliers. austinpublishinggroup.com

Hierarchical Cluster Analysis (HCA): A method that groups similar samples based on their chemical profiles, which can be used to classify essential oils by type or origin. japsonline.com

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised technique used to build predictive models that can classify samples into predefined categories based on their chemical composition.

These approaches are invaluable for quality control, enabling the rapid screening of materials, authentication of high-value products like essential oils, and the detection of adulteration. nih.govwaters.com By analyzing the entire chemical profile rather than just a few marker compounds, chemometrics provides a more holistic and reliable assessment of the sample's characteristics. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Chemical Biology Investigations of 2 Methyl 5 Prop 1 En 2 Yl Phenol

Methodological Approaches to SAR Elucidation

The exploration of the structure-activity relationship (SAR) of 2-Methyl-5-(prop-1-en-2-yl)phenol has been approached through a combination of synthetic chemistry and computational modeling.

Systematic Chemical Modification and Analog Synthesis

Systematic modification of the carvacrol (B1668589) scaffold has been a key strategy to probe its SAR and enhance its biological activities. benthamscience.com The primary sites for modification on the carvacrol molecule are the hydroxyl group, the aromatic benzene (B151609) ring, and the alkyl substituents. benthamscience.com

Researchers have synthesized various analogs to investigate the impact of these modifications on activities such as anticancer and antimicrobial effects. nih.govnih.gov For instance, esterification and etherification of the phenolic hydroxyl group have been common strategies. The synthesis of ether derivatives, such as reacting carvacrol with 2-bromoethyl methyl ether, and the creation of ester hybrids have been reported. nih.govnih.gov

One study detailed the synthesis of carvacrol-based ether derivatives where substitution with electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2), particularly at the para position of a benzyl (B1604629) ring attached to the carvacrol scaffold, led to improved antimicrobial activity. nih.gov Conversely, the introduction of electron-donating groups on the benzyl ring or the use of simple alkyl chains for etherification was not well-tolerated, suggesting that both electronic and steric factors are critical for this particular activity. nih.gov

Furthermore, the synthesis of hybrid compounds, where carvacrol is combined with other known pharmacophores, represents another approach to developing new bioactive agents. nih.govnih.gov For example, copper-Schiff base complexes derived from carvacrol have been synthesized and shown to possess potent anticancer activities. nih.govnih.gov These studies underscore that carvacrol is a versatile chemical scaffold that can be systematically modified to generate derivatives with enhanced or novel biological profiles. rsc.org

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics)

Computational methods are invaluable tools for understanding the SAR of this compound at a molecular level. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of carvacrol and its analogs with their biological activities. For example, a QSAR study on the antimycobacterial activity of terpenes, including carvacrol, identified the octanol-water partition coefficient (LogP) and the presence of a phenolic hydroxyl group (nArOH) as key descriptors for activity. nih.gov This indicates that hydrophobicity and the ability to donate a hydrogen bond are crucial for its antimycobacterial effects. nih.gov

Molecular docking has been extensively used to predict the binding modes and affinities of carvacrol and its derivatives with various biological targets. These studies have provided insights into how these molecules interact with enzymes and receptors, thereby explaining their observed biological effects. For instance, docking studies have identified potential binding pockets for carvacrol derivatives in proteins such as AKT1 and the mammalian target of rapamycin (B549165) (mTOR), which are key players in cancer progression. nih.govnih.govuni.lu In a study on breast cancer-related receptors, carvacrol demonstrated a strong binding affinity for mTOR, with a calculated binding energy (ΔGbind) of -18.03 ± 1.57 kcal·mol−1. nih.gov

Molecular dynamics (MD) simulations have been used to supplement docking studies by providing a dynamic view of the ligand-protein interactions over time. MD simulations have confirmed the stability of the docked poses of carvacrol within the binding sites of its target proteins, such as mTOR, reinforcing the predictions made by molecular docking. nih.govresearchgate.net These computational approaches have been instrumental in rationalizing the design of new carvacrol derivatives with improved therapeutic potential. nih.gov

Molecular Docking and Binding Energy Data for Carvacrol and its Derivatives
Compound/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
CarvacrolmTOR-18.03 ± 1.57 (ΔGbind) nih.gov
CarvacrolNitric Oxide Synthase (NOS)Data for derivatives investigated nih.gov
Carvacrol Derivatives (Sulfonamides)Nitric Oxide Synthase (NOS)Docking performed to investigate inhibition nih.gov
Thymol (B1683141)/Carvacrol Ethoxy-cyclohexyl AnaloguesAKT1Identified as a core target nih.gov

Identification of Key Pharmacophores and Structural Motifs

Through a combination of synthesis and computational studies, key pharmacophoric features of this compound have been identified. The phenolic hydroxyl group is consistently highlighted as a critical structural motif for its biological activities. nih.gov This group can act as a hydrogen bond donor, which is often essential for interaction with biological targets.

The hydrophobicity of the molecule, largely determined by the isopropyl and methyl groups on the benzene ring, is another crucial factor. benthamscience.comnih.gov SAR studies have shown that modifying the hydroxyl group and the size of the ring substituents can influence the hydrophobicity of the analogs, which in turn affects their interaction with bacterial cells. benthamscience.com

Furthermore, the substitution pattern on the benzene ring is important for certain activities. For instance, in the context of anticancer activity, substituents introduced at the ortho- and para-positions of carvacrol derivatives have been found to result in better antitumor activity compared to those with substituents at the meta-position. benthamscience.com An e-pharmacophore modeling approach has also been used to recognize carvacrol as a promising lead for targeting mycobacterial enzymes.

Investigations of Chemical Interactions with Biological Targets (e.g., Enzymes, Receptors, Cellular Components)

The biological effects of this compound are a consequence of its interactions with various molecular targets within cells. A primary target, particularly for its antimicrobial activity, is the cell membrane of bacteria and fungi. Studies have shown that carvacrol interacts with membrane phospholipids, with a preference for phosphatidylglycerol (P.G.), phosphatidylethanolamine (B1630911) (P.E.), and cardiolipins (CL). This interaction disrupts the membrane's structure and function.

In addition to membranes, carvacrol has been shown to interact with and inhibit a range of enzymes. It has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Some studies also suggest that carvacrol possesses ATPase-inhibiting activity. nih.gov Furthermore, in the context of cancer, carvacrol and its derivatives have been investigated as inhibitors of key signaling proteins. Molecular docking studies have predicted that carvacrol can bind to and potentially inhibit the activity of AKT1 and mTOR, both of which are crucial for cancer cell survival and proliferation. nih.govnih.govuni.lu

Regarding its interaction with receptors, in silico studies have explored the binding of carvacrol to several receptors implicated in breast cancer, including the estrogen receptor (ER-α), progesterone (B1679170) receptor (PR), and epidermal growth factor receptor (EGFR). nih.gov The most significant finding from these studies was its strong binding affinity for the mTOR receptor. nih.gov There is also evidence to suggest that carvacrol's analgesic effects may be partially mediated through the antagonism of glutamatergic signaling. nih.gov

Mechanistic Studies of Chemical Action in Model Systems (e.g., Membrane Interactions, Enzyme Inhibition Kinetics)

Mechanistic studies have provided a deeper understanding of how this compound exerts its biological effects.

A significant body of research has focused on its interaction with model membranes. Carvacrol's hydrophobic nature allows it to partition into the lipid bilayer of cell membranes. rsc.org This leads to an increase in membrane fluidity and permeability. rsc.org As a consequence, the integrity of the membrane is compromised, resulting in the leakage of essential intracellular components such as potassium ions (K+) and ATP. nih.govrsc.org

Furthermore, carvacrol has been shown to dissipate the proton motive force across the bacterial cytoplasmic membrane. It acts as a proton exchanger, which leads to the collapse of both the membrane potential (Δψ) and the pH gradient (ΔpH). rsc.org The depletion of the ATP pool and the dissipation of ion gradients ultimately impair essential cellular processes and lead to cell death. rsc.org

In terms of enzyme inhibition kinetics, studies have demonstrated the bactericidal effect of carvacrol over time. For example, a 0.0195% solution of carvacrol was shown to have a bactericidal effect against Xanthomonas campestris pv. campestris after just 30 minutes of incubation. While detailed kinetic parameters for the inhibition of specific enzymes like ATPase are not extensively reported, the observed depletion of intracellular ATP is consistent with the inhibition of ATP-generating or -utilizing enzymes. nih.govrsc.org The study of the rate of reaction, or velocity, is central to enzyme kinetics, often visualized by plotting substrate or product concentration against time.

Effects of Carvacrol on Bacterial Membrane Properties
ParameterEffectOrganismReference
Membrane Potential (Δψ)Reduced at ≥0.01 mM; Complete dissipation at ≥0.15 mMBacillus cereus rsc.org
pH Gradient (ΔpH)Reduced at 0.25 mM; Complete dissipation at ≥1 mMBacillus cereus rsc.org
Intracellular K+Rapid decrease upon addition of 1 mM carvacrolBacillus cereus rsc.org
Intracellular ATPSignificantly depleted within 7 minutes by 2 mM carvacrolBacillus cereus rsc.org
Membrane PermeabilityIncreased uptake of crystal violetEscherichia coli nih.gov
Cellular Content LeakageRelease of materials absorbing at 260 nm (e.g., DNA)Escherichia coli nih.gov

Development of Chemical Probes for Biological System Interrogation

The development of chemical probes from natural products is a growing field that enables the visualization and study of biological processes in living systems. nih.govuni.lu While the development of chemical probes explicitly derived from this compound is an emerging area, the intrinsic properties and chemical tractability of the molecule make it a promising candidate for such applications.

Interestingly, carvacrol itself exhibits native fluorescence. Studies have characterized its fluorescence and absorption spectra, noting a strong and steady fluorescence with a maximum excitation at 278 nm and emission at 306 nm in a pH range of 2.0-8.0. The fluorescence quantum yield of carvacrol has been measured and is significantly enhanced in less polar environments, such as in a methanol-water mixture, suggesting its fluorescence is sensitive to its microenvironment. This intrinsic fluorescence could potentially be harnessed to probe its interactions with biological macromolecules or its partitioning into hydrophobic environments like cell membranes.

Moreover, the carvacrol structure is recognized as a versatile pharmacological scaffold, with active sites that are amenable to chemical modification. rsc.org This opens up the possibility of synthesizing carvacrol-based probes where a fluorophore is attached to the scaffold. nih.govuni.lu Such probes could be designed to retain the biological targeting properties of carvacrol while allowing for visualization through fluorescence microscopy. For example, by attaching a fluorescent dye to a non-pharmacophoric position on the carvacrol molecule, it might be possible to create probes to track its subcellular localization and interaction with specific targets without significantly altering its biological activity. Although specific examples of such carvacrol-based imaging probes are not yet widely reported in the literature, its characteristics suggest a strong potential for its use in the development of novel tools for chemical biology research.

Emerging Research Directions and Future Perspectives for 2 Methyl 5 Prop 1 En 2 Yl Phenol

Advanced Catalysis for Sustainable Isothymol Production

The industrial production of thymol (B1683141), a closely related isomer, often involves the alkylation of m-cresol (B1676322) with propylene (B89431). wikipedia.org This process typically relies on heterogeneous catalysts to facilitate the reaction. Researchers are actively exploring more sustainable and efficient catalytic systems that could be adapted for the selective production of isothymol. The focus is on developing catalysts that offer high conversion rates, selectivity towards the desired isomer, and can be easily recovered and reused, thereby minimizing waste and energy consumption.

Flow chemistry is emerging as a key technology for sustainable manufacturing. researchgate.net The use of continuous flow reactors for the synthesis of fine chemicals, including odorants like thymol, is gaining traction. researchgate.net This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control. Future research in this area will likely focus on the development of novel catalytic systems, including biocatalysts and nanocatalysts, integrated into continuous flow processes for the highly selective and sustainable production of isothymol.

Exploration of Novel Synthetic Pathways

Beyond the traditional alkylation routes, researchers are investigating novel synthetic pathways to access 2-Methyl-5-(prop-1-en-2-yl)phenol and its derivatives. One area of interest is the utilization of bio-based starting materials. For instance, the biosynthesis of thymol in plants like thyme and oregano involves the cyclization of geranyl diphosphate (B83284) followed by oxidation and tautomerization. wikipedia.org Understanding and harnessing these biosynthetic pathways could pave the way for the development of biocatalytic or chemoenzymatic routes to isothymol, offering a greener alternative to conventional chemical synthesis.

Another approach involves the chemical modification of readily available natural products. For example, thymol itself can serve as a starting material for the synthesis of more complex molecules. nih.gov Research has demonstrated the synthesis of polymers derived from thymol with enhanced antimicrobial activity. nih.gov Similar strategies could be employed to synthesize novel derivatives of isothymol with tailored properties.

Synthetic ApproachDescriptionPotential Advantages
Catalytic Alkylation Reaction of a phenol (B47542) with an alkene (e.g., m-cresol with propylene) using a catalyst.Well-established; potential for high yield.
Biocatalysis Use of enzymes or whole-cell systems to perform specific chemical transformations.High selectivity; mild reaction conditions; environmentally friendly.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps to achieve a target molecule.Combines the advantages of both chemical and biological catalysis.
Modification of Natural Products Chemical transformation of a readily available natural product into the target compound.Utilization of renewable feedstocks.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels, is crucial for various applications, including quality control in fragrance and flavor industries, environmental monitoring, and metabolic studies. Advanced analytical techniques are continuously being developed and refined to meet these demands.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like isothymol. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully employed for the analysis of residual fragrances on skin, demonstrating high sensitivity. researchgate.net

Future research will likely focus on the development of even more sensitive and selective analytical methods. This could include the use of novel sorbent materials for SPME, advancements in mass spectrometry instrumentation for higher resolution and accuracy, and the development of sensor-based technologies for real-time monitoring.

Integration of Computational and Experimental Approaches in Chemical Discovery

The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. In the context of this compound, computational tools can be used to predict its physicochemical properties, reactivity, and potential biological activities.

For example, predicted properties such as the octanol/water partition coefficient (XlogP) and collision cross-section values can provide insights into the compound's behavior in different environments. uni.lu Computational docking studies can be used to predict how isothymol might interact with biological targets, guiding the design of new therapeutic agents. ontosight.ai

Experimental validation of these computational predictions is essential. By combining in silico predictions with in vitro and in vivo studies, researchers can more efficiently identify and optimize isothymol derivatives with desired functionalities. This integrated approach is crucial for unlocking the full potential of this compound in various fields, from materials science to medicinal chemistry.

Design of Chemically Inspired Material Precursors and Derivatives

The chemical structure of this compound, with its phenolic hydroxyl group and propenyl substituent, makes it an attractive building block for the synthesis of new materials and derivatives. The phenolic hydroxyl group can be readily modified to create esters, ethers, and other functional groups, while the propenyl group offers a site for polymerization or other addition reactions.

Research has already shown that thymol can be polymerized to create materials with enhanced antimicrobial properties. nih.gov This suggests that isothymol could also serve as a monomer for the synthesis of novel polymers with unique characteristics. The resulting materials could find applications in areas such as active packaging, biomedical devices, and coatings.

Furthermore, the derivatization of isothymol can lead to new compounds with altered biological activities. For instance, the synthesis of isothymol isobutyrate demonstrates how the properties of the parent molecule can be tuned through chemical modification. nih.gov Future research will undoubtedly explore a wide range of isothymol derivatives to create a diverse library of compounds with tailored functionalities.

Unveiling Complex Chemical Reactivity and Stereochemical Control

The presence of a stereocenter in some derivatives of this compound introduces the element of stereochemistry, which can have a profound impact on the biological activity and physical properties of the molecule. For example, the related compound (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran has defined stereoisomers. nist.gov

Understanding and controlling the stereochemical outcome of reactions involving isothymol and its derivatives is a key challenge and a significant area of future research. The development of stereoselective synthetic methods will be crucial for accessing specific stereoisomers and evaluating their unique properties. This will enable a deeper understanding of structure-activity relationships and the design of more potent and selective molecules for various applications.

The complex reactivity of the propenyl group also warrants further investigation. This functional group can participate in a variety of chemical transformations, including cycloadditions, metathesis reactions, and various oxidation and reduction reactions, opening up a vast chemical space for the synthesis of novel compounds.

Q & A

Q. Q1. How can 2-Methyl-5-(Prop-1-En-2-Yl)phenol be unambiguously identified in a research setting?

Methodological Answer: To confirm the identity of the compound, use a combination of spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula (C₁₀H₁₂O, MW 148.202) and isotopic pattern .
  • NMR Spectroscopy: Compare ¹H and ¹³C NMR data with literature values. For example, the aromatic proton signals should align with the substitution pattern (e.g., deshielded phenolic -OH at ~5 ppm and prop-1-en-2-yl group signals at δ 5.2–5.5 ppm) .
  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the phenolic O-H stretch (~3200–3600 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .

Q. Q2. What are the recommended solvent systems for purifying this compound via column chromatography?

Methodological Answer: Optimal solvent systems depend on polarity and solubility:

  • Non-polar solvents: Hexane or isopropyl ether for initial elution .
  • Polar modifiers: Add ethyl acetate (5–20%) to adjust retention factors. For example, a 9:1 hexane:ethyl acetate mixture effectively separates phenolic derivatives .
  • Detection: Use UV light (254 nm) due to aromatic conjugation, or TLC staining with vanillin-H₂SO₄ for visualization .

Advanced Research Questions

Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer: SC-XRD using SHELXL or SHELXT provides precise stereochemical

Crystallization: Grow crystals via slow evaporation in methanol or dichloromethane .

Data Collection: Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Refinement: Apply SHELXL’s restraints for thermal parameters and hydrogen bonding. Validate with PLATON or CIF-check to ensure no symmetry violations .

ORTEP Visualization: Generate 3D thermal ellipsoid plots to confirm substituent orientations .

Q. Q4. How can researchers address discrepancies in reported biological activities of structural analogs (e.g., Carvacrol vs. This compound)?

Methodological Answer: Discrepancies often arise from stereochemical or substituent effects:

Comparative Assays: Test both compounds under identical conditions (e.g., antifungal activity against Candida spp. using broth microdilution) .

Lipid Bilayer Studies: Use fluorescence anisotropy with DPH probes to assess membrane interaction differences (e.g., Carvacrol’s higher microviscosity perturbation vs. the target compound) .

Molecular Modeling: Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities with targets like fungal cytochrome P450 .

Q. Q5. What strategies mitigate oxidative degradation during storage of this compound?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen in amber vials to prevent photooxidation .
  • Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions .
  • Stability Monitoring: Use HPLC-PDA (e.g., C18 column, acetonitrile:water gradient) to track degradation products like quinones .

Q. Q6. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to localize electron-rich regions (e.g., para to -OH group) .

Fukui Indices: Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict regioselectivity.

Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Q. Q7. What safety protocols are critical when handling this compound in a laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill Management: Neutralize phenolic spills with 10% sodium bicarbonate solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.